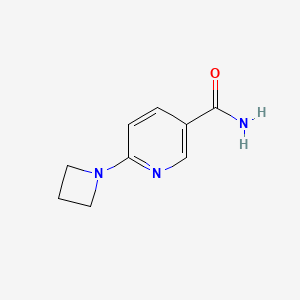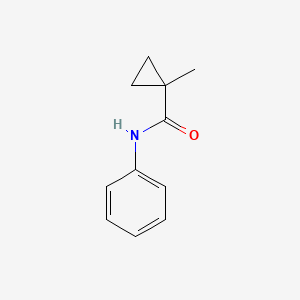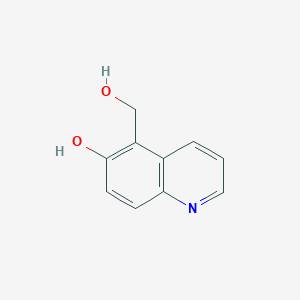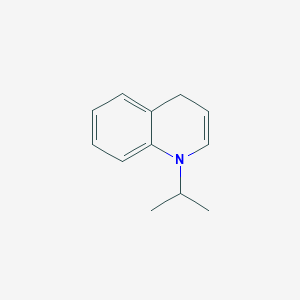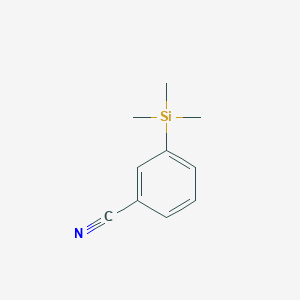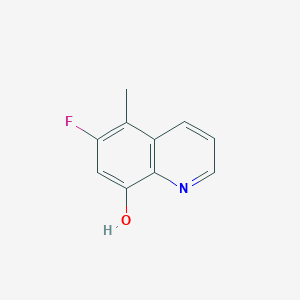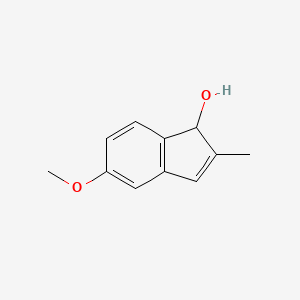![molecular formula C7H6ClN3 B15071301 5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine CAS No. 2143554-22-5](/img/structure/B15071301.png)
5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-5-chloropyrazole with ethyl acetoacetate under acidic conditions . The reaction is carried out in ethanol, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of deep eutectic solvents (DES) has been explored to provide a more environmentally benign and scalable approach . This method offers advantages such as high yield, simple work-up procedures, and a benign environment.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of this compound .
Scientific Research Applications
5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine: Similar in structure but contains a nitro group instead of a methyl group.
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine: Contains an amino group at the 7-position instead of a chlorine atom.
Uniqueness
5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
2143554-22-5 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-3-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-9-11-3-2-6(8)10-7(5)11/h2-4H,1H3 |
InChI Key |
GUQLSEAQAKGQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=C(C=CN2N=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


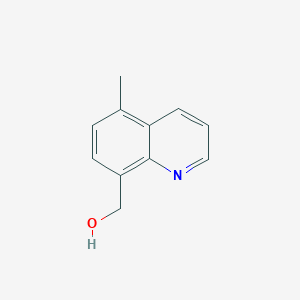
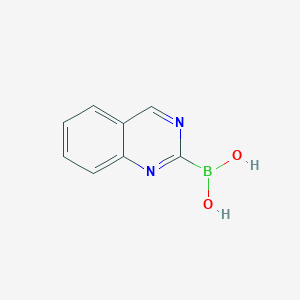
![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
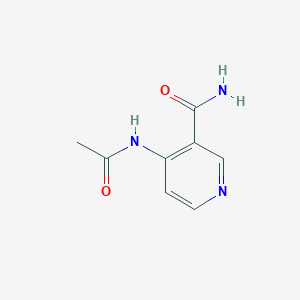
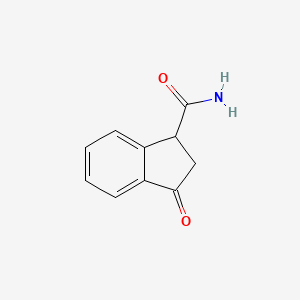
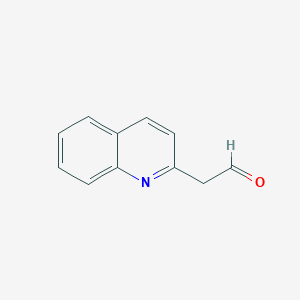
![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
